Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester

Description

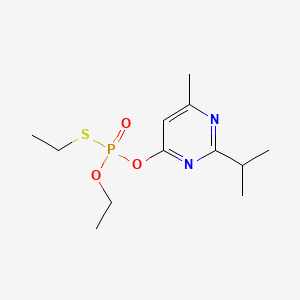

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is characterized by its chemical structure, which includes a phosphorothioate group and a pyrimidinyl ring, contributing to its biological activity.

Properties

CAS No. |

14620-44-1 |

|---|---|

Molecular Formula |

C12H21N2O3PS |

Molecular Weight |

304.35 g/mol |

IUPAC Name |

4-[ethoxy(ethylsulfanyl)phosphoryl]oxy-6-methyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C12H21N2O3PS/c1-6-16-18(15,19-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |

InChI Key |

QNKUASTXBGBOGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OC1=NC(=NC(=C1)C)C(C)C)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methyl-4-pyrimidinol. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxon derivatives, which are often more toxic than the parent compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.

Major Products Formed

Oxidation Products: Oxon derivatives.

Hydrolysis Products: Phosphoric acid derivatives and pyrimidinol.

Scientific Research Applications

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and mechanisms of organophosphorus esters.

Biology: Employed in studies investigating the effects of organophosphorus compounds on biological systems, particularly in understanding enzyme inhibition.

Medicine: Research into potential therapeutic uses and toxicological effects.

Industry: Utilized in the development of new insecticides and pest control agents.

Mechanism of Action

The primary mechanism of action of Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

Similar Compounds

Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester: Another organophosphorus insecticide with a similar mode of action but different substituents on the pyrimidinyl ring.

Phosphorothioic acid, O,O-diethyl O-(2-isopropyl-4-methyl-6-pyrimidinyl) ester: Shares a similar structure but with variations in the ester groups.

Uniqueness

Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester is unique due to its specific combination of substituents, which confer distinct physicochemical properties and biological activity. Its effectiveness as an insecticide is attributed to its optimal balance of hydrophobic and hydrophilic characteristics, enhancing its interaction with biological membranes and target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.